3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Description
3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a benzylpiperidinyl substituent at the 3-position and a 4-ethylphenyl group at the 1-position of the dione ring. Pyrrolidine-2,5-diones (also known as succinimides) are heterocyclic compounds widely studied for their diverse biological activities, including anticonvulsant, enzyme inhibitory, and receptor-binding properties . The 4-ethylphenyl group contributes additional hydrophobicity and may influence electronic properties through its electron-donating ethyl substituent.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-2-18-8-10-21(11-9-18)26-23(27)17-22(24(26)28)25-14-12-20(13-15-25)16-19-6-4-3-5-7-19/h3-11,20,22H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOHYPDENWWCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of suitable precursors, often through a condensation reaction.
Attachment of the Ethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione and analogous pyrrolidine-2,5-dione derivatives:
Key Observations :
Substituent Effects on Bioactivity: Indole-containing derivatives (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione) exhibit high affinity for serotonin receptors (5-HT1A) and serotonin transporters (SERT), making them candidates for neuropsychiatric disorders . In contrast, benzylpiperidinyl/piperazinyl analogs may target different pathways, such as kinase inhibition or protein-protein interactions, due to their distinct steric and electronic profiles .
Physical Properties :
- Melting points vary significantly: Indole derivatives (e.g., 2p) exhibit high melting points (>200°C) due to aromatic stacking, while alkyl-substituted analogs (e.g., 2k) remain solids below 50°C . The ethylphenyl group in the target compound likely confers a moderate melting point (~100–150°C).
- logP values (e.g., 1.08 for 1-(4-methoxyphenyl)-3-piperidinyldione ) suggest that substituents critically influence partition coefficients, impacting drug-likeness and bioavailability.
Synthetic Strategies :
- Common synthetic routes involve alkylation of pyrrolidine-2,5-dione precursors with bromoalkyl intermediates (e.g., 1-(4-bromoalkyl)-3-(indol-3-yl)dione) under reflux with K₂CO₃ in acetonitrile . The target compound’s synthesis likely follows similar protocols, substituting bromoalkyl reagents with 4-ethylphenyl derivatives.
Structural Confirmation :
- NMR and HRMS are standard for verifying pyrrolidine-2,5-dione derivatives. For example, 1H NMR of 2j shows distinct aromatic proton shifts (δ 7.2–8.1 ppm) and carbonyl resonances (δ 170–175 ppm) . The target compound’s spectrum would feature signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and benzylpiperidinyl protons (δ 2.5–3.5 ppm) .
Biological Activity
3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a synthetic compound that has gained attention in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 366.429 g/mol |
| CAS Number | 5541-72-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to various pharmacological effects, including analgesic, anxiolytic, and potentially neuroprotective properties.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic transmission.
- Antinociceptive Properties : Preliminary investigations show that this compound may reduce pain responses in rodent models, indicating potential use as an analgesic.
- Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study on piperidine derivatives showed that modifications in the piperidine ring significantly influenced their binding affinity to dopamine receptors, which could be relevant for the target compound's activity .
- Another investigation highlighted the antiviral properties of similar pyrrolidine derivatives against HIV and other viruses, suggesting a broader spectrum of biological activity for compounds with this structural framework .
Comparative Analysis
To better understand the significance of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 3-(4-Methylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | C22H24FN2O2 | Antidepressant and anxiolytic effects |
| 3-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione | C22H28N2O2 | Analgesic and neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Benzylpiperidin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-2,5-dione core. A common approach includes:
- Cyclization : Precursors like maleic anhydride derivatives are cyclized under acidic or basic conditions to form the pyrrolidine ring.
- Substitution : The benzylpiperidinyl and 4-ethylphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aromatic substitutions).
- Key Conditions : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalysts (Pd for cross-coupling) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. Aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 170–180 ppm) are key markers .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z 417.33 for CHClNO) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns and gradient elution (acetonitrile/water) .
Q. What initial biological screening approaches are recommended to assess its potential pharmacological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity toward CNS targets (e.g., dopamine or serotonin receptors) using radioligand displacement (IC determination) .
- Enzyme Inhibition Studies : Test activity against acetylcholinesterase or monoamine oxidases via spectrophotometric methods (e.g., Ellman’s assay) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., SH-SY5Y neurons) to evaluate preliminary toxicity .
Advanced Research Questions
Q. How can computational chemistry tools be integrated to predict reactivity or optimize synthetic pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and intermediates to predict regioselectivity in substitutions .
- Machine Learning : Train models on reaction databases to prioritize high-yield conditions (e.g., solvent/catalyst combinations) .
- Molecular Dynamics (MD) : Simulate solvent effects on crystallization to improve polymorph control .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from receptor binding, enzyme assays, and in vivo studies, adjusting for variables like cell type or dosage .
- Orthogonal Assays : Validate conflicting results with alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
- Species-Specific Modeling : Compare humanized murine models vs. primate-derived cell lines to identify interspecies variability .
Q. What methodologies are employed to study the compound's stability under various physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions, followed by HPLC analysis to identify degradation products .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor changes via DSC (thermal stability) and XRPD (polymorph transitions) .
Q. How do structural modifications at specific positions alter its pharmacokinetic and pharmacodynamic profiles?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations at the benzylpiperidinyl or ethylphenyl groups. Evaluate logP (via shake-flask method) and permeability (Caco-2 assays) to correlate hydrophobicity with bioavailability .
- Metabolic Profiling : Use liver microsomes (human/rat) and LC-MS/MS to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- In Silico ADMET : Predict toxicity (e.g., Ames test likelihood) and plasma protein binding using tools like SwissADME or ADMETlab .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
